2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 4-chlorophenyl group at position 2. The acetamide linker connects the pyridazinone moiety to a 3-(methylsulfanyl)phenyl group. Its molecular formula is C₁₉H₁₆ClN₃O₂S, with a molecular weight of 397.87 g/mol .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-26-16-4-2-3-15(11-16)21-18(24)12-23-19(25)10-9-17(22-23)13-5-7-14(20)8-6-13/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTLKHAJOOZQFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the pyridazine ring through a cyclization reaction, followed by the introduction of the chlorophenyl and methylsulfanylphenyl groups via substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Below is a comparison of the target compound with key analogs:
Table 1: Structural Comparison
Key Observations :
Physicochemical and Spectroscopic Properties
Table 2: Spectral Data Comparison
Key Observations :
Biological Activity
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H20ClN3O4S
- Molecular Weight : 457.9 g/mol
- CAS Number : 1219584-39-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where the pyridazinone core is formed and subsequently substituted with various functional groups, including the chlorophenyl and methylsulfanyl moieties. The synthetic route is crucial for determining the yield and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring the pyridazinone structure. For instance, compounds with analogous structures have shown significant inhibitory effects on various cancer cell lines, including non-small cell lung cancer (A549) cells. The biological activity is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| 6l (4’-bromoflavonol) | 0.46 ± 0.02 | A549 |
| 5-Fluorouracil (control) | 4.98 ± 0.41 | A549 |
The mechanism by which this compound exerts its biological effects may involve:
- Kinase Inhibition : The presence of the pyridazinone ring suggests potential interactions with kinases involved in signaling pathways that regulate cell proliferation and apoptosis.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through mitochondrial pathways and caspase activation, leading to cell death in cancerous cells.
Case Studies
- Study on Pyridazinone Derivatives : A comprehensive study evaluated a series of pyridazinone derivatives for their anticancer properties. The results indicated that modifications in the structure significantly influenced their potency against A549 cells, suggesting that structural optimization could enhance efficacy.
- In Vivo Studies : Preliminary in vivo studies using animal models have demonstrated that compounds similar to this compound exhibit reduced tumor growth rates compared to controls, emphasizing their therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
